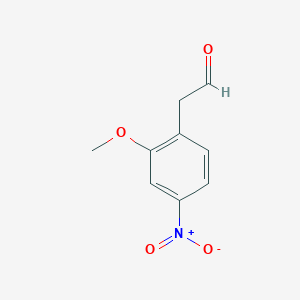

2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxy-4-nitrophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9-6-8(10(12)13)3-2-7(9)4-5-11/h2-3,5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEKROSNZHQSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cannizzaro Reaction of the Starting Aldehyde:

Under the strong basic conditions required for the Darzens condensation, 2-methoxy-4-nitrobenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction known as the Cannizzaro reaction. jocpr.combeilstein-journals.orgnih.gov In this process, two molecules of the aldehyde react to produce one molecule of the corresponding carboxylic acid (2-methoxy-4-nitrobenzoic acid) and one molecule of the corresponding alcohol (2-methoxy-4-nitrobenzyl alcohol). beilstein-journals.org The presence of the electron-withdrawing nitro group can influence the rate of this reaction. guidechem.com

Polymerization of the Product:

Aldehydes, including the target compound 2-(2-Methoxy-4-nitrophenyl)acetaldehyde, are susceptible to polymerization, especially in the presence of acidic or basic catalysts. This can lead to the formation of higher molecular weight byproducts and a reduction in the isolated yield of the desired monomeric acetaldehyde (B116499).

Formation of Vicinal Diols:

During the workup or purification stages, the intermediate glycidic ester can undergo ring-opening to form vicinal diols. This hydrolysis of the epoxide ring can be facilitated by acidic or basic conditions. nih.gov

Acyl Exchange:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals corresponding to the aldehyde proton (CHO), the aromatic protons, the methylene (B1212753) protons (CH₂), and the methoxy (B1213986) protons (OCH₃). The aldehyde proton would appear as a triplet at approximately 9.7 ppm. The aromatic protons would exhibit complex splitting patterns in the aromatic region (around 7-8 ppm). The methylene protons adjacent to the aromatic ring and the aldehyde group would likely resonate as a doublet around 3.7 ppm. The methoxy protons would be observed as a singlet further upfield, around 3.9 ppm.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would be anticipated to display a signal for the carbonyl carbon of the aldehyde group in the downfield region, around 200 ppm. The aromatic carbons would generate a series of peaks between 110 and 160 ppm. The methylene carbon would be expected around 45 ppm, and the methoxy carbon would appear at approximately 56 ppm.

A hypothetical data table based on these predictions is presented below:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CHO | ~9.7 (t) | ~200 |

| Ar-H | ~7.0-8.0 (m) | ~110-160 |

| CH₂ | ~3.7 (d) | ~45 |

| OCH₃ | ~3.9 (s) | ~56 |

Note: These are predicted values and require experimental verification.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For instance, a cross-peak between the aldehyde proton and the methylene protons would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and hydrogen atoms. This would definitively link the proton signals of the methylene and methoxy groups to their respective carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through fragmentation patterns. For this compound (C₉H₉NO₄), the expected molecular weight is approximately 195.17 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern would likely reveal the loss of characteristic fragments such as the aldehyde group (CHO), the methoxy group (OCH₃), and the nitro group (NO₂), providing further structural confirmation.

| Ion | m/z (expected) | Identity |

| [M]⁺ | 195 | Molecular Ion |

| [M-CHO]⁺ | 166 | Loss of aldehyde group |

| [M-OCH₃]⁺ | 164 | Loss of methoxy group |

| [M-NO₂]⁺ | 149 | Loss of nitro group |

Note: This table represents a hypothetical fragmentation pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C-H (aldehyde) | ~2850-2750 |

| C=O (aldehyde) | ~1740-1720 |

| C=C (aromatic) | ~1600-1450 |

| N-O (nitro) | ~1550-1500 and ~1370-1330 |

| C-O (ether) | ~1275-1200 |

The presence of a strong band around 1720-1740 cm⁻¹ would be indicative of the aldehyde carbonyl group. The characteristic symmetric and asymmetric stretching vibrations of the nitro group would appear in the regions of 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range, and the C-O stretching of the methoxy group would be expected around 1275-1200 cm⁻¹.

Other Spectroscopic Techniques

Other spectroscopic techniques could potentially be used for a more in-depth analysis. For instance, Ultraviolet-Visible (UV-Vis) spectroscopy could provide information about the electronic transitions within the molecule, which would be influenced by the conjugated aromatic system and the nitro group.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the presence of the nitrophenyl chromophore. The electronic transitions observed are typically of the types π → π* and n → π*. The methoxy and acetaldehyde (B116499) substituents on the phenyl ring can cause shifts in the absorption maxima (λmax) compared to unsubstituted nitrobenzene.

The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the methoxy group (-OCH3), an electron-donating group, on the benzene (B151609) ring, influences the electronic absorption spectrum. These groups, in conjunction with the phenyl ring, form a conjugated system. The electronic transitions within this system are expected to result in strong absorption bands in the UV region. Aromatic nitro compounds typically exhibit two absorption bands.

Based on data from related aromatic nitro compounds, the expected UV-Vis absorption maxima for this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) are presented in the table below.

Table 1: Expected UV-Visible Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~270-290 nm | High | π → π* |

The high-energy absorption band is attributed to the π → π* transition of the aromatic ring conjugated with the nitro group. The lower-energy band is likely due to the n → π* transition involving the non-bonding electrons of the oxygen atoms in the nitro and methoxy groups. The exact positions and intensities of these bands can be influenced by solvent polarity.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering insights into its structural fingerprint. The Raman spectrum of this compound is expected to be rich in information due to the various functional groups present. The key vibrational modes are associated with the nitro group, the methoxy group, the aromatic ring, and the acetaldehyde moiety.

The symmetric and asymmetric stretching vibrations of the nitro group are particularly strong and characteristic in Raman spectra. The vibrations of the aromatic ring will also be prominent, with specific modes indicating the substitution pattern. The methoxy and acetaldehyde groups will contribute their own characteristic vibrational frequencies.

Detailed assignments of the expected Raman bands for this compound have been compiled based on studies of structurally similar compounds, such as nitrophenols, methoxybenzaldehydes, and other substituted nitrobenzenes. mdpi.comspectroscopyonline.com

Table 2: Prominent Expected Raman Shifts and Vibrational Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| ~1340-1360 | Symmetric NO₂ stretch | Nitro Group |

| ~1520-1540 | Asymmetric NO₂ stretch | Nitro Group |

| ~1580-1610 | C-C stretching in the ring | Aromatic Ring |

| ~1100-1200 | C-O-C asymmetric stretch | Methoxy Group |

| ~2830-2850 | C-H symmetric stretch | Methoxy Group |

| ~1720-1740 | C=O stretch | Acetaldehyde |

| ~2710-2730 | C-H stretch (aldehyde) | Acetaldehyde |

The intense band corresponding to the symmetric stretching of the nitro group is a hallmark of nitro-aromatic compounds. spectroscopyonline.com The aromatic C-C stretching vibrations provide information about the integrity of the benzene ring. The various C-H bending and stretching modes of the aromatic ring, methoxy, and acetaldehyde groups contribute to a complex and unique spectral fingerprint for the molecule. Analysis of these vibrational modes through Raman spectroscopy is crucial for confirming the molecular structure and identifying the compound.

Theoretical and Computational Chemistry Studies of 2 2 Methoxy 4 Nitrophenyl Acetaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle, atoms, molecules, and condensed phases. DFT is among the most popular and versatile methods available in computational chemistry. One of the most widely used approaches within DFT is the B3LYP hybrid functional. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has been shown to provide a good balance between accuracy and computational cost for a wide range of molecular systems.

In a hypothetical study of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde, DFT calculations using the B3LYP functional would typically be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. The choice of basis set, such as the 6-311+G(d,p) basis set, would be crucial for obtaining accurate results. Such calculations would provide foundational data for understanding the molecule's stability and reactivity.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. A common ab initio method is the Hartree-Fock (HF) method, which provides a good starting point for more advanced calculations.

For this compound, ab initio calculations could be used to obtain a detailed description of its electronic structure. These calculations would be valuable for benchmarking the results from DFT methods and for providing a more rigorous understanding of the molecule's electronic wave function.

Conformational Analysis and Molecular Geometry Optimization

The biological activity and chemical reactivity of a molecule are often highly dependent on its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies.

A computational study of this compound would involve a systematic search of its conformational space to identify the low-energy conformers. This would be achieved by rotating the single bonds within the molecule and calculating the energy at each step. The resulting potential energy surface would reveal the most stable conformations. For each stable conformer, a full geometry optimization would be performed to determine the precise bond lengths, bond angles, and dihedral angles.

Without specific research on this compound, a data table of its optimized geometry cannot be provided. However, a hypothetical table would resemble the following:

| Parameter | Optimized Value |

| Bond Lengths (Å) | |

| C1-C2 | Value |

| C2-O1 | Value |

| ... | ... |

| Bond Angles (°) ** | |

| C1-C2-C3 | Value |

| C2-O1-C4 | Value |

| ... | ... |

| Dihedral Angles (°) ** | |

| C1-C2-C3-C4 | Value |

| C2-O1-C4-C5 | Value |

| ... | ... |

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of a molecule is key to predicting its reactivity. Several theoretical descriptors are commonly used for this purpose.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are crucial for understanding chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A theoretical study on this compound would involve calculating the energies of the HOMO and LUMO. This data would provide insights into its electron-donating and electron-accepting capabilities. A smaller HOMO-LUMO gap would suggest higher reactivity.

A hypothetical data table for FMO analysis would look like this:

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, an MEP map would reveal the distribution of charge across the molecule. It would likely show negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the aldehyde group, indicating these as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis - NBO)

A charge distribution analysis would reveal the electronic landscape of this compound, identifying electrophilic and nucleophilic sites. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide insights into the partial atomic charges and the electron density distribution across the molecule.

In a typical NBO analysis, the charge distribution is calculated to understand the effects of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) on the phenyl ring and the acetaldehyde (B116499) side chain. It would be expected that the oxygen and nitrogen atoms of the nitro group carry significant negative charges, while the adjacent nitrogen atom and the carbons in the aromatic ring attached to the nitro and methoxy groups would have their charges significantly influenced. The aldehydic oxygen would also be a site of negative charge concentration.

Table 1: Hypothetical NBO Charge Distribution for this compound This table is illustrative of expected results from an NBO analysis and is not based on published data.

| Atom | Charge (e) |

|---|---|

| O (aldehyde) | -0.550 |

| C (aldehyde) | +0.450 |

| O (methoxy) | -0.500 |

| N (nitro) | +0.950 |

| O (nitro) | -0.600 |

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict spectroscopic parameters such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These predictions are invaluable for interpreting experimental spectra and confirming molecular structure.

A computational study would likely involve geometry optimization of the molecule followed by frequency calculations. This would yield a series of vibrational modes, which can be correlated with experimental IR and Raman spectra. Similarly, NMR shielding tensors can be calculated and converted into chemical shifts (¹H and ¹³C) to compare with experimental data.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table represents typical predicted data and is not based on specific research for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (aldehyde) | Stretching | ~1730-1750 |

| NO₂ | Asymmetric Stretch | ~1520-1560 |

| NO₂ | Symmetric Stretch | ~1340-1380 |

Mechanistic Insights from Computational Simulations and Selectivity Studies

Computational simulations are a powerful tool for elucidating reaction mechanisms, determining transition state energies, and understanding selectivity (chemo-, regio-, and stereoselectivity). For a molecule like this compound, studies might investigate its reactivity in reactions such as aldol (B89426) condensations, oxidations, or reductions.

Simulations would map the potential energy surface of a reaction, identifying the lowest energy pathway. This provides insights into the activation barriers and the stability of intermediates, explaining why certain products are formed preferentially. For instance, the electronic influence of the methoxy and nitro groups on the aromatic ring could direct the approach of a reagent, governing regioselectivity in substitution reactions.

Investigation of Intermolecular Interactions and Hydrogen Bonding

While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can act as a hydrogen bond acceptor at several sites: the aldehydic oxygen, the methoxy oxygen, and the oxygens of the nitro group. Computational studies on related molecules, such as 2-methoxybenzaldehyde, have shown the importance of weak C-H···O hydrogen bonds in stabilizing crystal structures.

Analysis using tools like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots could identify and characterize these weak interactions in dimers or larger clusters of the molecule. Such studies would quantify the strength of these interactions, revealing how molecules pack in the solid state and interact in solution. The aldehydic oxygen is generally a strong hydrogen bond acceptor, and studies on acetaldehyde complexes confirm its role in forming intermolecular bonds.

Strategic Applications of 2 2 Methoxy 4 Nitrophenyl Acetaldehyde As a Key Synthetic Building Block

Construction of Diverse Heterocyclic Systems

The reactivity of the aldehyde group in 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is central to its utility in forming heterocyclic rings. Through various condensation and cyclization reactions, this compound can be effectively incorporated into numerous heterocyclic frameworks.

Synthesis of Oxazoles and Related Heterocycles

The synthesis of oxazoles, five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, can be achieved through several established methods. One common approach is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. Another prominent method is the Van Leusen oxazole (B20620) synthesis, which utilizes tosyl-methyl isocyanide (TosMIC) in a reaction with an aldehyde.

General Reaction Scheme for Van Leusen Oxazole Synthesis: R-CHO + TosMIC → 5-(R-substituted)oxazole

| Aldehyde Component | Reagent | Base | Potential Product | Yield (%) |

| This compound | TosMIC | K₂CO₃ | 5-[(2-Methoxy-4-nitrophenyl)methyl]oxazole | Not Reported |

Formation of Pyrazole (B372694) and Pyrazolone Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. A classical and widely used method for their synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. For pyrazolones, a keto-derivative of pyrazole, a common synthetic route involves the reaction of a β-ketoester, such as ethyl acetoacetate, with hydrazine.

While this compound is not a direct precursor in the most common pyrazole syntheses, it could be envisioned as a starting material for the preparation of a suitable 1,3-dicarbonyl equivalent, which could then be cyclized with hydrazine. Alternatively, specific synthetic routes for substituted pyrazoles might utilize aldehydes in multi-component reactions. However, documented examples specifically employing this compound for pyrazole or pyrazolone synthesis are not prevalent in the surveyed literature.

Preparation of Dihydropyrimidines and Tetrahydropyrimidines

The Biginelli reaction is a well-established one-pot, three-component synthesis for 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This acid-catalyzed cyclocondensation typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea wikipedia.orgorganic-chemistry.orgillinois.edu. The aldehyde component is a key determinant of the substituent at the 4-position of the resulting dihydropyrimidine (B8664642) ring.

In this context, this compound can serve as the aldehyde component, leading to the formation of a dihydropyrimidine with a (2-methoxy-4-nitrophenyl)methyl substituent at the C4 position. The reaction mechanism is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration. Various catalysts, including Brønsted and Lewis acids, can be employed to promote this reaction wikipedia.orgjk-sci.comtaylorandfrancis.com. Tetrahydropyrimidines can be synthesized through modifications of the Biginelli reaction or by subsequent reduction of dihydropyrimidines.

Illustrative Biginelli Reaction:

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Potential Product | Yield (%) |

| This compound | Ethyl acetoacetate | Urea | HCl | Ethyl 6-methyl-4-[(2-methoxy-4-nitrophenyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not Reported |

| This compound | Acetylacetone | Thiourea | Yb(OTf)₃ | 5-Acetyl-6-methyl-4-[(2-methoxy-4-nitrophenyl)methyl]-3,4-dihydropyrimidin-2(1H)-thione | Not Reported |

Derivatization to Quinazolinones

Quinazolinones are an important class of fused heterocyclic compounds with a wide range of biological activities. A common synthetic route to 2-substituted-4(3H)-quinazolinones involves the condensation of a 2-aminobenzamide with an aldehyde researchgate.netresearchgate.net. This reaction is often followed by an in-situ or subsequent oxidation step to yield the aromatic quinazolinone ring system.

This compound is a suitable aldehyde precursor for this synthesis. The reaction would involve the initial formation of a Schiff base between the amino group of 2-aminobenzamide and the aldehyde, followed by an intramolecular cyclization to form a dihydroquinazolinone intermediate. Subsequent oxidation, which can be achieved with various oxidants or sometimes occurs spontaneously in the presence of air, would lead to the desired 2-[(2-Methoxy-4-nitrophenyl)methyl]quinazolin-4(3H)-one.

General Scheme for Quinazolinone Synthesis:

| Amide Component | Aldehyde Component | Oxidant/Catalyst | Potential Product | Yield (%) |

| 2-Aminobenzamide | This compound | I₂ or p-TsOH/PIDA | 2-[(2-Methoxy-4-nitrophenyl)methyl]quinazolin-4(3H)-one | Not Reported |

| 5-Chloro-2-aminobenzamide | This compound | H₂O₂ | 6-Chloro-2-[(2-methoxy-4-nitrophenyl)methyl]quinazolin-4(3H)-one | Not Reported |

Synthesis of Benzothiazoles

Benzothiazoles, consisting of a benzene (B151609) ring fused to a thiazole ring, are another class of heterocycles with significant applications. One of the most direct and common methods for their synthesis is the condensation of a 2-aminothiophenol with an aldehyde mdpi.comresearchgate.netresearchgate.net. This reaction typically proceeds under acidic or oxidative conditions.

The reaction of this compound with 2-aminothiophenol provides a direct route to 2-substituted benzothiazoles. The process is initiated by the formation of a benzothiazoline (B1199338) intermediate via cyclization of the initially formed Schiff base. This intermediate is then oxidized to the aromatic benzothiazole. A variety of catalysts and oxidizing agents, including molecular iodine, hydrogen peroxide, and even air, can facilitate this transformation researchgate.nettku.edu.tw.

Illustrative Benzothiazole Synthesis:

| Thiophenol Component | Aldehyde Component | Catalyst/Conditions | Potential Product | Yield (%) |

| 2-Aminothiophenol | This compound | L-proline, Microwave | 2-[(2-Methoxy-4-nitrophenyl)methyl]benzothiazole | Not Reported |

| 2-Amino-5-methylthiophenol | This compound | H₂O₂/HCl | 6-Methyl-2-[(2-methoxy-4-nitrophenyl)methyl]benzothiazole | Not Reported |

Formation of Triazoles

Triazoles are five-membered heterocycles containing three nitrogen atoms. There are two common isomers, 1,2,3-triazoles and 1,2,4-triazoles, each with distinct synthetic routes. The synthesis of 1,2,3-triazoles is famously achieved via the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne, often catalyzed by copper(I) (CuAAC or "click chemistry"). The synthesis of 1,2,4-triazoles can be accomplished through methods such as the Pellizzari reaction or the condensation of hydrazides with various reagents.

The direct incorporation of an acetaldehyde (B116499) moiety like that in this compound into a triazole ring is not straightforward via these common synthetic pathways. It would likely require prior chemical modification of the acetaldehyde into a suitable precursor, such as an alkyne or an azide for 1,2,3-triazole synthesis, or a derivative that can react with a hydrazine-based compound for 1,2,4-triazole formation. For instance, a one-pot reaction involving an aldehyde, hydroxylamine, and a hydrazonoyl hydrochloride has been reported for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles windows.net. While theoretically possible, specific applications of this compound in these or other triazole syntheses are not documented in the searched scientific literature.

Formation of Schiff Bases and Hydrazones

The carbonyl group of an aldehyde is electrophilic and readily undergoes condensation reactions with primary amines and their derivatives. This reaction is a fundamental method for forming carbon-nitrogen double bonds (C=N), which are central to the structure of Schiff bases (also known as imines or azomethines) and hydrazones.

The formation of a Schiff base involves the reaction of this compound with a primary amine. The reaction proceeds via a nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the imine. This condensation is typically straightforward and can often be performed under mild conditions. Schiff bases are important intermediates in organic synthesis and are known to exhibit a wide range of biological activities.

Similarly, this compound can react with hydrazines (compounds containing a nitrogen-nitrogen single bond) to form hydrazones. The reaction mechanism is analogous to Schiff base formation. The resulting hydrazones are stable compounds that play a significant role in medicinal and bio-organic chemistry. Solvent-free methods have been developed for the synthesis of hydrazones, offering an eco-friendly and efficient alternative to traditional solvent-based approaches.

Table 1: Synthesis of Imines and Hydrazones from this compound

| Reactant | Product Class | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | 2-(2-Methoxy-4-nitrophenyl)-N-(R)ethanimine |

| Hydrazine (R-NH-NH₂) | Hydrazone | 1-(2-(2-Methoxy-4-nitrophenyl)ethylidene)-2-(R)hydrazine |

Role in Multi-Component Reaction Development

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity and diversity. The aldehyde functionality makes this compound an ideal candidate for participation in several key MCRs, most notably the Passerini and Ugi reactions.

The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. As an aldehyde, this compound can serve as the carbonyl component in this transformation. The reaction is believed to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents. The P-3CR is a valuable tool for creating peptide-like structures and has been widely used in combinatorial and medicinal chemistry.

The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a bis-amide (α-aminoacyl amide derivative). The reaction is initiated by the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion. The final step involves a Mumm rearrangement to yield the stable product. The participation of this compound in the Ugi reaction allows for the incorporation of its substituted phenyl moiety into complex, peptide-mimicking scaffolds, which is highly valuable for drug discovery programs.

Table 2: Potential Multi-Component Reactions Involving this compound

| Reaction Name | Components | Key Product Class |

|---|---|---|

| Passerini Reaction | This compound , Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi Reaction | This compound , Primary Amine, Carboxylic Acid, Isocyanide | Bis-Amide |

Development of Complex Organic Architectures and Functionalized Molecules

The utility of this compound extends to the synthesis of intricate organic structures. Its role in MCRs is a primary example of this, as these reactions are designed to build complex molecules from simple starting materials in a single operation.

For instance, the bis-amide products of an Ugi reaction featuring this aldehyde are not merely simple compounds; they are highly functionalized molecules with multiple stereocenters and diverse side chains, depending on the other reactants used. These products can serve as scaffolds for the synthesis of even more complex targets, such as heterocycles and macrocycles. The Passerini reaction similarly yields α-acyloxy amides, which are versatile intermediates for further synthetic manipulations.

By incorporating the 2-methoxy-4-nitrophenyl group, these reactions produce complex architectures that are pre-functionalized. The methoxy (B1213986) and nitro groups can influence the biological activity of the final molecule or serve as synthetic handles for subsequent modifications, thereby enabling the systematic exploration of chemical space in the development of new functional molecules.

Precursor for Further Chemical Transformations and Functionalization

Beyond its direct use in condensation and multi-component reactions, this compound is a valuable precursor for a variety of other chemical transformations, owing to the reactivity of its constituent functional groups.

The aldehyde group is one of the most versatile functional groups in organic chemistry. It can be:

Oxidized to the corresponding carboxylic acid, 2-(2-methoxy-4-nitrophenyl)acetic acid, using standard oxidizing agents.

Reduced to a primary alcohol, 2-(2-methoxy-4-nitrophenyl)ethanol, using reducing agents like sodium borohydride.

Subjected to nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

The nitro group on the aromatic ring is also a key site for functionalization. Its most significant transformation is its reduction to an amino group (-NH₂). This conversion is typically achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride. The resulting aniline derivative, 2-(4-amino-2-methoxyphenyl)acetaldehyde, opens up a vast array of synthetic possibilities, including diazotization reactions, amide bond formations, and further MCRs where it can serve as the amine component.

This latent reactivity within the molecule makes this compound a strategic starting material, allowing chemists to introduce its core structure into a target molecule and then unmask or transform the other functional groups at a later stage of the synthesis.

Table 3: Potential Functional Group Transformations of this compound

| Functional Group | Transformation | Resulting Functional Group |

|---|---|---|

| Aldehyde (-CHO) | Oxidation | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | Reduction | Primary Alcohol (-CH₂OH) |

| Nitro (-NO₂) | Reduction | Primary Amine (-NH₂) |

Future Research Directions and Unexplored Reactivity

Development of Asymmetric Synthesis Methodologies

The aldehyde group in 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a prime target for asymmetric transformations, which are crucial for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry. Currently, there is a lack of established asymmetric syntheses for this specific compound. Future research should focus on developing stereoselective methods to access chiral derivatives.

Key Research Objectives:

Organocatalysis: The use of chiral secondary amines (such as proline and its derivatives) or N-heterocyclic carbenes could facilitate asymmetric aldol (B89426), Mannich, and Michael reactions, using the acetaldehyde (B116499) moiety as a key reactive handle.

Metal-Catalyzed Asymmetric Synthesis: Chiral Lewis acids or transition metal complexes could be employed for enantioselective additions to the aldehyde, including allylation, alkynylation, and cyanation reactions.

Biocatalysis: The use of enzymes, such as aldolases or transaminases, could offer a green and highly selective route to chiral products derived from this compound.

The successful development of these methodologies would provide access to a diverse range of chiral building blocks for drug discovery and development.

Investigation of Novel Catalytic Transformations

The reactivity of this compound can be further expanded through the exploration of novel catalytic transformations. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group, along with the reactive aldehyde, suggests that this compound could participate in a variety of catalytic cycles.

Potential Catalytic Applications:

Cross-Coupling Reactions: The aromatic ring could be a substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce further complexity. The nitro group could also be a handle for certain coupling strategies.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or at the alpha-position to the aldehyde could provide a more atom-economical approach to derivatization.

Reductive and Oxidative Transformations: The nitro group is amenable to catalytic reduction to an amine, which would open up a vast array of subsequent functionalization possibilities. Conversely, the aldehyde could be selectively oxidized or reduced.

Research in this area would not only expand the chemical toolbox for this compound but also contribute to the broader field of catalysis.

Exploration of Photochemical and Electrochemical Reactivity

The nitroaromatic system in this compound makes it an interesting candidate for photochemical and electrochemical studies. These methods can often access unique reaction pathways that are not achievable through traditional thermal methods.

Areas for Investigation:

Photoredox Catalysis: The nitro group can be involved in single-electron transfer processes under photoredox conditions, potentially enabling novel C-C and C-heteroatom bond formations.

Photochemical Cyclizations: Intramolecular photochemical reactions could be explored to synthesize novel heterocyclic scaffolds.

Electrochemical Synthesis: The electrochemical reduction of the nitro group to an amine or other functionalities offers a reagent-free and sustainable synthetic alternative. dtic.mil The aldehyde group could also be targeted for electrochemical transformations.

These investigations could lead to the development of more sustainable and efficient synthetic methods.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is a powerful tool for predicting reactivity and guiding experimental design. For this compound, computational modeling could provide valuable insights into its electronic structure, reactivity, and potential reaction pathways.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometries, electronic properties, and reaction mechanisms of transformations involving this compound. elsevierpure.comresearchgate.net This can help in understanding the regioselectivity and stereoselectivity of potential reactions.

Machine Learning Models: As more data becomes available, machine learning algorithms could be trained to predict the outcomes of reactions involving this and related compounds, accelerating the discovery of new transformations. acs.orgnih.gov

Molecular Docking Studies: For potential biological applications, computational docking could be used to predict the binding of derivatives of this compound to specific protein targets. elsevierpure.comresearchgate.net

The integration of computational modeling with experimental work will be crucial for the rational design of new synthetic routes and functional molecules. nih.govacs.org

Integration into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. azolifesciences.comjst.org.in The synthesis and derivatization of this compound are well-suited for implementation in flow systems.

Benefits of Flow Chemistry:

Enhanced Safety: The nitrated nature of the compound means that its synthesis and subsequent reactions could be exothermic. Flow reactors provide superior heat transfer, mitigating the risks of thermal runaways.

Improved Efficiency and Yield: The precise control over reaction parameters (temperature, pressure, residence time) in a flow system can lead to higher yields and selectivities. digitellinc.com

Scalability: Reactions developed in flow can be more easily scaled up for industrial production by extending the run time or using larger reactors. digitellinc.comwiley-vch.de

The development of continuous flow processes for the synthesis and transformation of this compound will be a critical step in translating laboratory discoveries into practical applications. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methoxy-4-nitrophenyl)acetaldehyde in laboratory settings?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution of pre-functionalized aromatic precursors. For example, analogous acetaldehyde derivatives (e.g., 2-(2-Fluoro-4-methylphenyl)acetaldehyde) are synthesized by introducing substituents (methoxy, nitro) to the phenyl ring prior to acetaldehyde conjugation, followed by selective oxidation or reduction steps . Continuous flow systems (as used for bromophenoxy acetaldehydes) may enhance reaction efficiency and reproducibility by minimizing side reactions .

Q. How can researchers purify this compound to achieve high analytical purity?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective for removing unreacted intermediates. Recrystallization in polar solvents (e.g., ethanol/water mixtures) can further improve purity, as demonstrated for structurally similar nitro-substituted acetamides . High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment, as used for urolithin A and related compounds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can identify substituent positions on the aromatic ring and confirm the acetaldehyde moiety. For example, H NMR of 2-((2-hydroxyethyl)(methyl)amino)acetaldehyde resolves aldehyde protons at ~9.5 ppm and aromatic protons in the 6.5–8.5 ppm range .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight, as applied to urolithin A .

- IR Spectroscopy : Confirms functional groups (e.g., aldehyde C=O stretch at ~1720 cm) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the nitro and methoxy groups on reaction pathways. For example, the electron-withdrawing nitro group may stabilize transition states in Michael additions, while the methoxy group’s electron-donating nature could influence regioselectivity. Comparative studies with similar compounds (e.g., 2-(4-Fluorophenyl)acetaldehyde) can validate computational predictions .

Q. How do steric and electronic effects influence the stability of this compound under different storage conditions?

- Methodological Answer : The nitro group’s electron-withdrawing nature increases susceptibility to photodegradation. Stability studies should include accelerated aging under UV light and variable humidity. For analogs like 2-(2-methyl-3-nitrophenyl)acetamide, degradation products (e.g., nitroso derivatives) are identified via LC-MS, guiding storage recommendations (e.g., dark, anhydrous conditions at –20°C) .

Q. What strategies can resolve conflicting crystallographic data when determining the structure of this compound derivatives?

- Methodological Answer :

- Validation Tools : Use SHELXL for refinement and PLATON for structure validation to detect twinning or disorder, as highlighted in crystallography best practices .

- Comparative Analysis : Cross-reference with similar structures (e.g., N-(4-Methoxy-2-nitrophenyl)acetamide) to identify common packing motifs or hydrogen-bonding patterns .

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts, improving R-factor convergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.